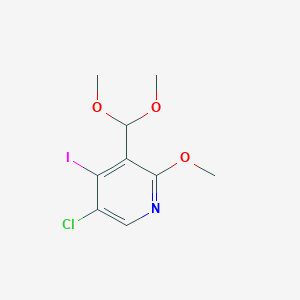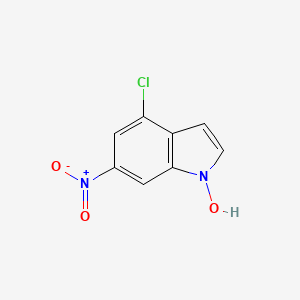
4-Chloro-1-hydroxy-6-nitroindole
Vue d'ensemble
Description
4-Chloro-1-hydroxy-6-nitroindole is a chemical compound with the molecular formula C8H5ClN2O3 . It is used for pharmaceutical testing .
Synthesis Analysis
The synthesis of indole derivatives, such as 4-Chloro-1-hydroxy-6-nitroindole, has been a subject of interest in recent years . Indoles are significant heterocyclic systems in natural products and drugs, and they play a crucial role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of various disorders has attracted increasing attention .Chemical Reactions Analysis
Indole derivatives, including 4-Chloro-1-hydroxy-6-nitroindole, show various biologically vital properties . Owing to the importance of this significant ring system, the investigation of novel methods of synthesis has attracted the attention of the chemical community .Applications De Recherche Scientifique
Mutagenic Properties and Biological Activity
4-Chloro-1-hydroxy-6-nitroindole has been studied for its mutagenic properties and biological activity. Research has demonstrated that related compounds, such as 4-chloro-6-methoxyindole, form potent mutagens when nitrosated. These mutagens decompose rapidly at neutral or higher pH to yield less potent mutagens and then nonmutagenic final products. The interplay of these pathways with respect to net biological activity, especially under gastric conditions, is a subject of ongoing research (Brown et al., 1992).
Genotoxic Effects and Tumor-Promoting Capacity
In vitro studies have evaluated the genotoxic effects of nitrosated 4-chloroindoles, including the inhibition of gap junctional intercellular communication, a validated parameter for tumor-promoting activity. These studies suggest that nitrosated chloroindoles and nitrosated indole compounds should be considered as mutagens with potential tumor-promoting capacity (Tiedink et al., 1991).
Precursor to Potent Mutagens
Research has identified 4-chloro-6-methoxyindole as a precursor to a potent mutagen that forms during the nitrosation of the fava bean. This process results in the formation of stable alpha-hydroxy N-nitroso compounds, which are of significant interest in understanding the mechanisms of mutagenesis and carcinogenesis (Yang et al., 1984).
Synthesis and Chemical Properties
Studies on the synthesis of related compounds such as 1-Animo-2-Hydroxy-6-Nitroindane, which can be used for drug and pesticide intermediates, provide insights into the chemical properties and potential applications of 4-chloro-1-hydroxy-6-nitroindole. These synthesis pathways often involve steps like nitration, reduction, dehydration, and amination (He Chu-hua, 2010).
Use in Oligodeoxynucleotides
Research on nitroindole derivatives, such as 4-, 5-, and 6-nitroindole, has explored their use as universal bases in oligodeoxynucleotides. These studies contribute to the understanding of how such compounds can be used in genetic research and biotechnology (Loakes & Brown, 1994).
Orientations Futures
The future directions in the research and application of 4-Chloro-1-hydroxy-6-nitroindole could involve the exploration of its potential uses in pharmaceuticals and the development of novel synthesis methods . The importance of indole derivatives in natural products, drugs, and cell biology suggests that they will continue to be a significant area of research .
Propriétés
IUPAC Name |
4-chloro-1-hydroxy-6-nitroindole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O3/c9-7-3-5(11(13)14)4-8-6(7)1-2-10(8)12/h1-4,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HISWFFCUTSXRFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C2=C1C(=CC(=C2)[N+](=O)[O-])Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001290280 | |
| Record name | 4-Chloro-1-hydroxy-6-nitro-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001290280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-1-hydroxy-6-nitroindole | |
CAS RN |
1167056-13-4 | |
| Record name | 4-Chloro-1-hydroxy-6-nitro-1H-indole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1167056-13-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-1-hydroxy-6-nitro-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001290280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



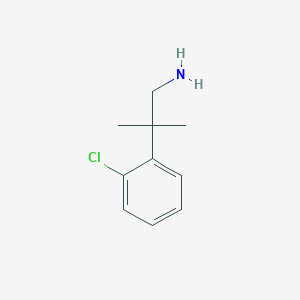
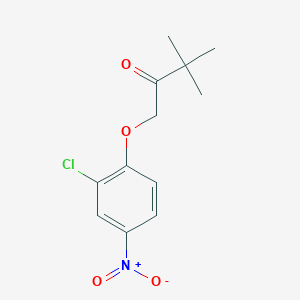
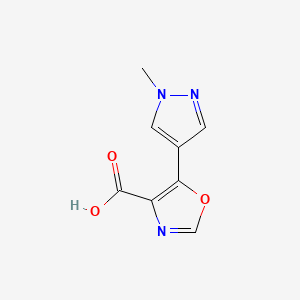
![[(1-Cyclohexylpiperidin-3-YL)methyl]amine](/img/structure/B1487638.png)
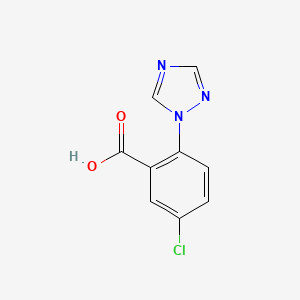

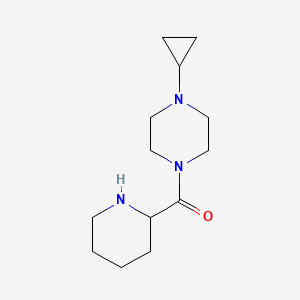
![(3-Aminopyrrolidin-1-yl)(benzo[b]thiophen-2-yl)methanone](/img/structure/B1487643.png)
![2-chloro-N-[2-(3-chlorophenoxy)ethyl]acetamide](/img/structure/B1487645.png)
![3-Chloro-6,7-dihydro-[1,4]dioxino[2,3-c]pyridazine](/img/structure/B1487646.png)
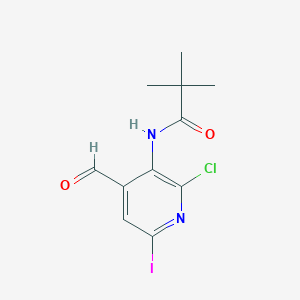
![2-chloro-N-[2-(2,4,6-trimethylphenyl)ethyl]acetamide](/img/structure/B1487650.png)
![5-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde](/img/structure/B1487652.png)
